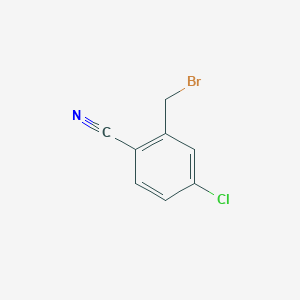

2-(Bromomethyl)-4-chlorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQHVPLFJLZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Bromomethyl 4 Chlorobenzonitrile

Established Synthetic Pathways

Established methods for synthesizing 2-(bromomethyl)-4-chlorobenzonitrile predominantly rely on radical-mediated reactions, which offer a reliable means of introducing a bromine atom at the benzylic position.

Alternative and Complementary Synthetic Routes

While radical bromination is the most direct method, other pathways involving the transformation of different functional groups can also be employed to synthesize this compound.

An alternative synthetic strategy involves the chemical modification of a precursor that already possesses a functional group at the 2-position, which can be converted into a bromomethyl group. A plausible precursor for such a route is 2-(hydroxymethyl)-4-chlorobenzonitrile .

The conversion of a primary benzylic alcohol to a benzylic bromide is a standard functional group interconversion in organic chemistry. This transformation can be achieved using various brominating agents that are effective for converting alcohols to alkyl halides. Common reagents for this purpose include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). These methods typically proceed via nucleophilic substitution mechanisms, providing a reliable alternative to radical-based pathways.

Table 2: Reagents for Converting Benzylic Alcohols to Benzylic Bromides

| Reagent(s) | Description |

| Phosphorus Tribromide (PBr₃) | A common and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. |

| Hydrogen Bromide (HBr) | Concentrated hydrobromic acid can be used to convert benzylic alcohols to bromides, often favored due to the stability of the intermediate benzylic carbocation. |

| Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) | This combination, known as the Appel reaction, provides a mild method for converting alcohols to alkyl bromides. |

Multistep Synthetic Sequences Involving Halogenation and Nitrile Formation

A prevalent and logical synthetic route to this compound involves a two-stage process. The first stage establishes the chloro- and cyano-substituted benzene (B151609) ring, followed by the second stage, which introduces the bromomethyl group through radical halogenation.

Stage 1: Nitrile Formation via the Sandmeyer Reaction

The synthesis of the precursor, 4-chloro-2-methylbenzonitrile (B1345701), can be efficiently accomplished using the Sandmeyer reaction. This classic transformation in organic chemistry allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. nih.govnih.gov The typical starting material for this sequence is 5-chloro-2-methylaniline (B43014) (also known as 2-amino-5-chlorotoluene).

The process begins with the diazotization of the primary amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.gov The resulting aryl diazonium salt is then treated with a copper(I) cyanide salt. nih.gov This step proceeds through a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a cyanide group, yielding 4-chloro-2-methylbenzonitrile with the loss of nitrogen gas. nih.gov

Stage 2: Benzylic Bromination

The second stage of the synthesis involves the halogenation of the methyl group of 4-chloro-2-methylbenzonitrile to form the final product. This is a free-radical substitution reaction, often referred to as benzylic bromination. masterorganicchemistry.com This transformation is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.org

A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (historically) or a greener alternative like acetonitrile, and is initiated by either light (photochemical initiation) or a radical initiator like benzoyl peroxide. masterorganicchemistry.comwisdomlib.org NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring. masterorganicchemistry.comlibretexts.org

Innovations in Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer methods for producing chemical compounds. These innovations are particularly relevant to the synthesis of this compound, especially in the context of the potentially hazardous benzylic bromination step.

Green Chemistry Principles in Compound Preparation

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, several aspects of the traditional methods can be improved.

One of the primary targets for greening the synthesis is the replacement of hazardous solvents. nih.gov For instance, the use of carbon tetrachloride in benzylic bromination is now largely avoided due to its toxicity and environmental concerns. organic-chemistry.org Acetonitrile has emerged as a more benign alternative for reactions involving NBS. organic-chemistry.orgresearchgate.net Furthermore, research into solvent-free reaction conditions or the use of water as a solvent for bromination represents a significant step towards a more sustainable process.

Another key principle is the use of safer reagents. While NBS is considered safer to handle than elemental bromine, efforts have been made to generate bromine in situ from more benign sources like a combination of sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr), thereby avoiding the handling of highly corrosive or volatile bromine reagents. rsc.org This approach can also lead to a reduction in the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. rsc.orgresearchgate.net A lower PMI indicates a more efficient and less wasteful process. rsc.org

The following table outlines some green chemistry metrics and their application to the synthetic steps for this compound.

| Green Chemistry Principle | Conventional Method Concern | Greener Alternative | Potential Impact |

|---|---|---|---|

| Safer Solvents | Use of CCl₄ in bromination. organic-chemistry.org | Acetonitrile organic-chemistry.org, or solvent-free conditions. researchgate.net | Reduced toxicity and environmental harm. |

| Atom Economy | Use of stoichiometric reagents like NBS. | Catalytic methods or in situ reagent generation. rsc.org | Higher efficiency and less waste. |

| Energy Efficiency | Thermal initiation of bromination requires heating. | Photochemical initiation at ambient temperature. organic-chemistry.org | Reduced energy consumption. |

| Hazard Reduction | Handling of Br₂ or radical initiators like benzoyl peroxide. wisdomlib.org | In situ bromine generation rsc.org; photochemical initiation without chemical initiators. organic-chemistry.org | Improved process safety. |

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical reactions, particularly for those that are highly exothermic or involve hazardous intermediates. rsc.orgacs.org The photochemical benzylic bromination step in the synthesis of this compound is an ideal candidate for implementation in a continuous flow reactor. organic-chemistry.orgrsc.org

Flow reactors offer superior heat and mass transfer compared to traditional batch reactors. rsc.org This is crucial for photochemical reactions, as it ensures uniform irradiation of the reaction mixture, preventing the formation of byproducts and improving yield and selectivity. acs.org For the benzylic bromination, a solution of the starting material (4-chloro-2-methylbenzonitrile) and the brominating agent (e.g., NBS or in situ generated Br₂) is pumped through a transparent tube or microreactor that is irradiated with a light source, such as LEDs. organic-chemistry.orgrsc.org

The key advantages of using a continuous flow reactor for this synthesis include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. This is particularly important when dealing with exothermic reactions or unstable intermediates. acs.org

Improved Efficiency and Yield: Precise control over reaction parameters such as residence time, temperature, and light intensity leads to higher selectivity and yields. organic-chemistry.org Residence times can be significantly reduced, in some cases to mere seconds, for complete conversion. rsc.orgrsc.org

Scalability: Scaling up production is straightforward and can be achieved by either running the reactor for a longer duration or by "numbering-up" – using multiple reactors in parallel. researchgate.net This avoids the challenges associated with scaling up batch photochemical reactions, where light penetration becomes a limiting factor. organic-chemistry.org

The following table summarizes the benefits of applying continuous flow technology to the benzylic bromination step.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes. acs.org |

| Heat Transfer | Can be inefficient, leading to hotspots and side reactions. | Excellent heat transfer, allowing for precise temperature control. rsc.org |

| Light Penetration | Limited, especially on a larger scale. | Uniform irradiation of the entire reaction mixture. acs.org |

| Scalability | Challenging due to heat and light transfer limitations. | Easily scalable by extending run time or numbering-up. researchgate.net |

| Throughput | Limited by batch size and reaction time. | High throughput achievable, with productivity measured in kg/hour. acs.org |

Reaction Mechanisms and Chemical Transformations of 2 Bromomethyl 4 Chlorobenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and 2-(bromomethyl)-4-chlorobenzonitrile offers two primary sites for such transformations. masterorganicchemistry.com These reactions involve an electron-rich nucleophile attacking an electron-deficient center, leading to the displacement of a leaving group. mhmedical.com

The benzylic bromide in this compound is highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the stability of the potential benzylic carbocation intermediate that can form during SN1 reactions, or the favorable orbital overlap in the transition state of SN2 reactions. Benzylic halides are generally more reactive than their alkyl halide counterparts. nih.govscientificupdate.com

The reaction proceeds via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org Strong, less hindered nucleophiles and polar aprotic solvents favor the SN2 pathway, while weaker nucleophiles and polar protic solvents promote the SN1 mechanism. libretexts.org

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Substitution at the Benzylic Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl (B1604629) Ether |

| Cyanide | Sodium Cyanide (NaCN) | Phenylacetonitrile derivative |

| Azide (B81097) | Sodium Azide (NaN₃) | Benzyl Azide |

| Amine | Ammonia (NH₃) | Benzylamine |

These reactions are fundamental in elaborating the structure of this compound for the synthesis of various target molecules. For instance, its reaction with 2H-tetrazole in the presence of potassium hydroxide yields 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. It also undergoes a base-promoted condensation reaction with homophthalic anhydride (B1165640) to produce 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.

The chlorine atom attached to the aromatic ring is generally less reactive towards nucleophilic substitution than the benzylic bromide. Aromatic halides are typically resistant to classical SN1 and SN2 reactions due to the high energy of the phenyl cation intermediate and the steric hindrance of the aromatic ring. wikipedia.orgchemistrysteps.com

However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. youtube.com The SNAr mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgopenstax.org In this compound, the nitrile group (-CN) is a moderate electron-withdrawing group. Its presence, along with the bromomethyl group, can influence the electron density of the aromatic ring, potentially activating the chlorine atom for SNAr reactions, albeit under forcing conditions such as high temperatures and strong nucleophiles.

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgnih.gov

Table 2: Factors Influencing SNAr Reactivity

| Factor | Favorable Condition |

|---|---|

| Nucleophile | Strong nucleophiles (e.g., RO⁻, R₂N⁻) |

| Leaving Group | More electronegative halogens are better (F > Cl > Br > I) |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) |

When a nucleophilic substitution reaction at the benzylic carbon of a chiral starting material creates a new stereocenter, the stereochemical outcome is dependent on the reaction mechanism. youtube.com

SN2 Reactions: These reactions are stereospecific and proceed with an inversion of configuration at the chiral center. libretexts.orgyoutube.com The nucleophile attacks from the backside relative to the leaving group, leading to a predictable stereochemical outcome. libretexts.orgoregonstate.edu

SN1 Reactions: These reactions proceed through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of enantiomers. oregonstate.eduopenstax.org

If the starting material is achiral, like this compound, but the substitution reaction creates a chiral center, the product will be a racemic mixture regardless of the mechanism.

Nitrile Group Transformations

The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction and participation in cyclization reactions. libretexts.orglibretexts.org

The nitrile group in this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd) can reduce the nitrile group to a primary amine. libretexts.orgopenstax.orgpressbooks.pubpressbooks.publibretexts.org This transformation is a valuable method for introducing an aminomethyl group. libretexts.org

Table 3: Common Reagents for Nitrile Reduction to Amines

| Reagent | Conditions |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Followed by aqueous workup |

| Hydrogen (H₂) with Metal Catalyst | Raney Nickel, Palladium (Pd), or Platinum (Pt) at elevated temperature and pressure libretexts.orgresearchgate.net |

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed to the aldehyde. chemistrysteps.comlibretexts.org Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. wikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method. wikipedia.orgorganic-chemistry.org

Table 4: Reagents for Nitrile Reduction to Aldehydes

| Reagent | Conditions |

|---|---|

| Diisobutylaluminum hydride (DIBAL-H) | Followed by aqueous workup wikipedia.orglibretexts.org |

| Tin(II) chloride (SnCl₂) / Hydrochloric acid (HCl) | Stephen aldehyde synthesis wikipedia.org |

The nitrile group can participate in cyclization reactions, acting as an electrophile or a precursor to a reactive intermediate. These reactions are crucial for the synthesis of heterocyclic compounds. nih.gov

Intramolecular cyclization can occur when a nucleophilic moiety is present elsewhere in the molecule, positioned to attack the electrophilic carbon of the nitrile. rsc.org The bromomethyl group in this compound can be converted into various nucleophilic groups, setting the stage for such intramolecular reactions.

Furthermore, the nitrile group can participate in transition-metal-catalyzed tandem addition/cyclization reactions. nih.gov For example, palladium-catalyzed reactions of related benzonitriles with arylboronic acids can lead to the formation of quinazolines. nih.gov Free-radical intramolecular cyclization is another strategy for constructing fused heterocyclic systems. beilstein-journals.org These reactions often involve the generation of a radical that adds to the nitrile, followed by cyclization. nih.govnih.gov

Electrophilic Aromatic Substitution on the Chlorobenzonitrile Moiety

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic effects of the three substituents: the chloro group, the cyano group, and the bromomethyl group. The directing influence of these groups determines the position of attack by an incoming electrophile.

Chloro Group (-Cl): The chlorine atom is an ortho, para-directing group. gauthmath.comquora.comvedantu.com Although it is deactivating due to its electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons through resonance (+R) directs incoming electrophiles to the positions ortho and para to it. gauthmath.comvedantu.com

Cyano Group (-CN): The nitrile group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects (-I, -R). youtube.com

Bromomethyl Group (-CH2Br): This group is considered an activating, ortho, para-directing group. The alkyl nature of the methylene (B1212753) linker allows it to be weakly electron-donating.

The interplay of these directing effects on the this compound ring dictates the regioselectivity of substitution. The positions on the aromatic ring are influenced as follows:

C3: Ortho to the -CH2Br group and meta to the -Cl and -CN groups.

C5: Ortho to the -Cl group and meta to the -CH2Br and -CN groups.

C6: Ortho to the -CH2Br group and meta to the -Cl group.

Condensation Reactions for Complex Structure Formation

The highly reactive bromomethyl group makes this compound an excellent substrate for various condensation reactions, which are crucial for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. amazonaws.comnih.govcem.com The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution (SN1 or SN2), allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. youtube.comlibretexts.orglibretexts.org

For example, it can react with nucleophiles such as amines, phenols, thiols, and carbanions. The reaction with primary amines can lead to the formation of secondary amines, which can be precursors for various nitrogen-containing heterocycles. Similarly, reaction with a compound containing an active methylene group, in the presence of a base, can lead to the formation of a new C-C bond, extending the carbon skeleton. These types of reactions are fundamental in building blocks for pharmaceuticals and materials science. nih.govresearchgate.net

Table 2: Examples of Condensation Reactions with this compound

| Nucleophile | Reagent Example | Product Type | Bond Formed |

|---|---|---|---|

| Amine | Aniline | Secondary Amine | C-N |

| Phenoxide | Sodium Phenoxide | Benzyl Ether | C-O |

| Thiolate | Sodium Thiophenoxide | Benzyl Thioether | C-S |

Radical Reactions and Mechanistic Studies

The benzylic C-H bonds of the precursor to this compound (i.e., 4-chloro-2-methylbenzonitrile) are relatively weak, and the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comspcmc.ac.in This stability facilitates reactions that proceed via a benzylic radical intermediate. The bromination of 4-chloro-2-methylbenzonitrile (B1345701) using radical initiators like N-bromosuccinimide (NBS) with light or heat proceeds through such an intermediate to form this compound. masterorganicchemistry.comlumenlearning.com

The mechanism involves three key stages: lumenlearning.comlibretexts.orgyoutube.com

Initiation: Homolytic cleavage of the initiator (e.g., Br2 or AIBN) to form a radical.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form the resonance-stabilized benzylic radical. This radical then reacts with a bromine source (e.g., Br2) to form the product and regenerate a bromine radical, which continues the chain reaction.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain. libretexts.org

The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction for the benzylic position over other positions. masterorganicchemistry.comnih.gov This radical intermediate can also participate in other transformations, such as addition to double bonds or coupling reactions. researchgate.netrsc.org

Concerted metalation-deprotonation (CMD) is a key mechanistic pathway in transition-metal-catalyzed C-H activation reactions. wikipedia.org This pathway is particularly relevant for high-valent, late transition metals like Palladium(II). wikipedia.org In a CMD mechanism, the cleavage of a C-H bond and the formation of a new C-metal bond occur in a single transition state, often facilitated by a base (like a carboxylate) that accepts the proton. wikipedia.orgnih.gov

In systems related to this compound, such as other substituted benzonitriles, palladium-catalyzed C-H activation can occur via a CMD pathway. researchgate.netacs.orgrsc.org The nitrile group or other substituents can act as directing groups, guiding the metal catalyst to a specific C-H bond, typically at the ortho position. mdpi.comnih.gov Computational and experimental studies on related systems have shown that factors like the electrophilicity of the metal center and the basicity of the ligand involved in deprotonation are crucial for the reaction's energy barrier. mdpi.com For instance, palladium-catalyzed ortho-selective C-H halogenation of benzyl nitriles has been reported, highlighting the feasibility of such transformations in this class of compounds. researchgate.net Kinetic isotope effect studies on related C-H activation reactions support the CMD mechanism, where the C-H bond breaking is part of the rate-determining step. wustl.edursc.org

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. youtube.comyoutube.comlibretexts.org The chloro-substituent on the aromatic ring of this compound allows it to act as the halide partner in this reaction.

While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings, the use of specialized ligands and reaction conditions can facilitate their participation. nih.govresearchgate.net The presence of the electron-withdrawing nitrile group can enhance the reactivity of the aryl chloride towards oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. libretexts.org

A typical Suzuki-Miyaura reaction involving this compound would couple it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This would result in the substitution of the chlorine atom with the aryl or vinyl group from the boronic acid, leading to the formation of complex biaryl or styrenyl structures. nih.govmdpi.com Such reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh3)4 |

| Base | Activator | K2CO3, Cs2CO3 |

Other Transition Metal-Mediated Transformations

Beyond fundamental substitution and oxidation-reduction reactions, the bifunctional nature of this compound, possessing both a reactive benzylic bromide and a less reactive aryl chloride, opens avenues for a diverse array of transition metal-mediated transformations. These catalytic processes are pivotal in modern organic synthesis for their efficiency in constructing complex molecular architectures through the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govnih.gov Metals such as palladium, nickel, and copper are at the forefront of these transformations, each offering unique catalytic cycles and reactivity profiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of C-C bond formation, with several named reactions demonstrating its versatility. mdpi.com For a substrate like this compound, the primary challenge and opportunity lie in chemoselectivity—preferentially reacting at either the benzylic C-Br bond or the aromatic C-Cl bond. Typically, the benzylic bromide is more susceptible to oxidative addition to a Pd(0) center than the aryl chloride.

Suzuki-Miyaura Coupling : This reaction forms a C-C bond between an organoboron compound and an organic halide. yonedalabs.comlibretexts.org It is plausible that this compound could react with various aryl or vinyl boronic acids. Under controlled conditions, the reaction would likely occur at the more reactive bromomethyl group. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halide bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comsynarchive.com The benzylic bromide of this compound could be coupled with various alkenes to introduce a substituted vinyl group, leading to the formation of a substituted alkene. wikipedia.orgyoutube.com

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgbeilstein-journals.org This transformation could be applied to functionalize the aromatic ring at the chloride position, though this generally requires more forcing conditions compared to reactions at an aryl bromide or iodide. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is invaluable for creating rigid, linear structures containing an alkyne linker. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling researchgate.netnih.gov | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | 2-(Arylmethyl)-4-chlorobenzonitrile |

| Heck Reaction wikipedia.orgorganic-chemistry.org | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) | 4-Chloro-2-(alkenyl)benzonitrile derivatives |

| Sonogashira Coupling organic-chemistry.orgwikipedia.org | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N, Piperidine) | 4-Chloro-2-(alkynyl)benzonitrile |

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as powerful, cost-effective alternatives to palladium, demonstrating high reactivity, particularly in activating challenging bonds like aryl chlorides. dntb.gov.uanih.govrameshrasappan.com

Kumada-Type Coupling : This reaction involves the coupling of an organic halide with a Grignard reagent (organomagnesium). Nickel-phosphine complexes are highly effective catalysts for this transformation.

Negishi-Type Coupling : Involving organozinc reagents, this coupling is known for its high functional group tolerance. Nickel catalysis can facilitate the coupling of both the benzylic bromide and the aryl chloride of this compound with various organozinc compounds.

Coupling with Arylboronic Acids : Nickel catalysts can also mediate Suzuki-type reactions, often showing different reactivity and selectivity compared to palladium. beilstein-journals.org For this compound, a nickel catalyst could potentially activate the more inert C-Cl bond, allowing for selective arylation at the aromatic ring while leaving the benzylic bromide available for subsequent transformations. beilstein-journals.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product |

|---|---|---|---|

| Kumada/Negishi Coupling | Organomagnesium/Organozinc Reagent | NiCl₂(dppe), Ni(acac)₂ | Aryl- or alkyl-substituted benzonitrile (B105546) derivatives |

| Suzuki-Type Coupling beilstein-journals.org | Arylboronic Acid | Ni(cod)₂, Ligand (e.g., bipyridine-type) | 4-(Aryl)-2-(bromomethyl)benzonitrile |

Copper-Mediated Transformations

Copper catalysts are well-known for mediating a range of coupling reactions, often involving heteroatom nucleophiles, and are essential in certain palladium-catalyzed processes like the Sonogashira coupling. wikipedia.org

Ullmann Condensation : This classic copper-mediated reaction can form C-O, C-N, and C-S bonds. The aryl chloride of this compound could potentially be coupled with alcohols, amines, or thiols in the presence of a copper catalyst, typically at elevated temperatures.

Rosenmund–von Braun Reaction : While the target molecule already contains a nitrile, this reaction is a key copper-mediated transformation for converting aryl halides to aryl nitriles using copper(I) cyanide. rsc.orgepo.org This highlights the fundamental reactivity of aryl halides with copper cyanide, a principle that can be extended to other copper-mediated nucleophilic substitutions.

Radical Transnitrilation : Recent advances have shown copper can catalyze the cyanation of arylboronic acids via a radical pathway, offering an alternative to traditional methods that use toxic cyanide reagents. rsc.org

| Reaction Type | Reagent | Typical Catalyst System | Potential Product |

|---|---|---|---|

| Ullmann Condensation | Alcohol, Amine, or Thiol | CuI, Ligand (e.g., phenanthroline), Base | 4-Alkoxy/Amino/Thio-2-(bromomethyl)benzonitrile |

| Cyanation (Rosenmund–von Braun type) rsc.orgepo.org | CuCN | High Temperature, Solvent (e.g., DMF, NMP) | (Illustrative for aryl chlorides) |

Advanced Spectroscopic Characterization and Computational Studies

Elucidation of Molecular Structure using Advanced Spectroscopic Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-(bromomethyl)-4-chlorobenzonitrile are not widely published, the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants can be accurately predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂) protons. The aromatic region would display a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the bromomethyl group (at position 3) is expected to be a doublet, coupled to the proton at position 5. The proton at position 5 would likely appear as a doublet of doublets, being coupled to both the proton at position 3 and the proton at position 6. The proton at position 6, adjacent to the electron-withdrawing nitrile group, would also be a doublet. The methylene protons of the bromomethyl group (-CH₂Br) are expected to appear as a sharp singlet further downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) would appear in the characteristic range for nitriles. The six aromatic carbons would have shifts determined by the attached substituents (-Cl, -CH₂Br, -CN). The carbon atom bonded to the chlorine (C4) and the carbon bonded to the bromomethyl group (C2) would be significantly affected. The methylene carbon (-CH₂Br) would appear in the aliphatic region but shifted downfield due to the attached bromine.

Predicted NMR Data for this compound

| Predicted ¹H NMR Data | |||

|---|---|---|---|

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Ar-H (position 6) | ~7.7-7.9 | Doublet (d) | Adjacent to electron-withdrawing CN group. |

| Ar-H (position 5) | ~7.5-7.6 | Doublet of Doublets (dd) | Coupled to two other aromatic protons. |

| Ar-H (position 3) | ~7.6-7.7 | Doublet (d) | Ortho to -CH₂Br group. |

| -CH₂Br | ~4.6-4.8 | Singlet (s) | Deshielded by bromine and the aromatic ring. |

| Predicted ¹³C NMR Data | |||

| Carbon | Predicted Chemical Shift (δ, ppm) | ||

| -C≡N | ~117-119 | ||

| Ar-C (quaternary carbons) | ~115-145 (specific shifts for C1, C2, C4) | ||

| Ar-CH (protonated carbons) | ~128-135 (specific shifts for C3, C5, C6) | ||

| -CH₂Br | ~30-35 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

For this compound (C₈H₅BrClN), the exact molecular weight is approximately 230.49 amu. A key feature in the mass spectrum would be the complex isotopic pattern of the molecular ion peak (M⁺). This arises from the natural abundances of the isotopes of bromine (⁷⁹Br, ~50.5%; ⁸¹Br, ~49.5%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a cluster of peaks for the molecular ion:

M⁺: Containing ⁷⁹Br and ³⁵Cl.

[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak is expected to be very intense, nearly 1.25 times the intensity of the M⁺ peak.

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl. This peak would be approximately one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of the halogen atoms and cleavage of the benzylic bond.

Plausible Fragmentation Pathways and Corresponding Ions

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 229/231/233/235 | [C₈H₅BrClN]⁺ | Molecular Ion (M⁺) cluster |

| 150/152 | [C₈H₅ClN]⁺ | Loss of Br radical (M - 79/81) |

| 194/196 | [C₈H₅Br]⁺ | Loss of Cl radical (M - 35/37) |

| 115 | [C₇H₄Cl]⁺ | Loss of CH₂Br group |

| 116 | [C₈H₅N]⁺ | Loss of Br and Cl radicals |

Vibrational Spectroscopy and Theoretical Investigations

Vibrational spectroscopy, in conjunction with computational chemistry, offers deep insights into the bonding and electronic nature of the molecule.

Density Functional Theory (DFT) is a computational method used to predict the optimized molecular geometry and vibrational frequencies of molecules. By employing methods such as B3LYP with a basis set like 6-311++G(d,p), a theoretical vibrational spectrum can be generated. nih.govnih.gov This theoretical spectrum is invaluable for assigning the experimental bands observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy. mdpi.com

For this compound, key vibrational modes can be predicted. The nitrile group (C≡N) stretching vibration is expected to appear as a strong, sharp band. The C-Cl and C-Br stretching vibrations are found in the fingerprint region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹. researchgate.net Aromatic ring stretching modes (C=C) usually produce multiple bands in the 1400-1600 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂) | 3000 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

| -CH₂ Bend (Scissoring) | ~1450 | Variable |

| C-Cl Stretch | 850 - 550 | Strong |

| C-Br Stretch | 680 - 515 | Strong |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and chemical reactivity of a molecule. nih.govbeilstein-journals.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com

These properties are typically calculated using DFT methods. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring. The LUMO, conversely, is likely to be distributed over the electron-withdrawing nitrile group and the aromatic ring, indicating that these are the most probable sites for nucleophilic attack. The analysis of these orbitals helps in predicting how the molecule will interact with other reagents.

Calculated Electronic Properties from HOMO-LUMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

X-ray Crystallography of Derived Compounds for Intermolecular Interactions

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. researchgate.net For a compound like this compound, computational modeling can provide deep insights into its formation, particularly through the benzylic bromination of its precursor, 4-chloro-2-methylbenzonitrile (B1345701). Such studies allow for the mapping of reaction pathways, the characterization of transition states, and the calculation of the energetics involved, all of which are critical for optimizing reaction conditions and understanding reactivity.

The primary route to synthesizing this compound is via a free-radical bromination of the methyl group of 4-chloro-2-methylbenzonitrile. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). chemistrysteps.commasterorganicchemistry.com The mechanism is a chain reaction involving initiation, propagation, and termination steps. byjus.com

Computational models of benzylic bromination, often using toluene (B28343) as a model substrate, have been extensively studied to understand the energetics of this process. dntb.gov.ua The key steps of the reaction pathway are detailed below.

Initiation: The reaction begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a bromine radical (Br•). This step requires an initial input of energy, typically from heat or UV light. chemistrysteps.com

Propagation: This phase consists of two main steps:

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-chloro-2-methylbenzonitrile. This is the rate-determining step of the reaction. masterorganicchemistry.com The product is a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The stability of this benzylic radical is crucial for the selectivity of the reaction, as the benzylic C-H bond is weaker than other C-H bonds in the molecule. masterorganicchemistry.comrsc.org

Bromine Transfer: The newly formed benzylic radical then reacts with a bromine source (either molecular bromine, Br₂, generated from the reaction of NBS and HBr, or NBS itself) to form the final product, this compound, and regenerate a bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two bromine radicals to form Br₂. byjus.com

Below are interactive data tables illustrating the calculated energetics for the key propagation steps in the free-radical bromination of a model toluene system.

Table 1: Calculated Activation Energies for Hydrogen Abstraction

| Reactant | Radical Abstractor | Activation Energy (Ea) (kcal/mol) |

| Toluene | Br• | ~5-10 |

| 4-chloro-2-methylbenzonitrile | Br• | *Slightly higher than toluene |

Note: The value for 4-chloro-2-methylbenzonitrile is an educated estimation based on the electronic effects of the substituents. Electron-withdrawing groups are expected to slightly increase the activation energy for hydrogen abstraction by destabilizing the developing radical character on the benzylic carbon.

Table 2: Calculated Reaction Enthalpies for Propagation Steps

| Reaction Step | Reactants | Products | ΔH (kcal/mol) |

| Hydrogen Abstraction | Toluene + Br• | Benzyl (B1604629) radical + HBr | ~ -10 to -15 |

| Bromine Transfer | Benzyl radical + Br₂ | Benzyl bromide + Br• | ~ -20 to -25 |

These computational studies are vital for a deeper understanding of the reaction mechanism at a molecular level. researchgate.net They can help in predicting the selectivity of reactions, understanding the influence of substituents, and designing more efficient synthetic protocols. researchgate.net For instance, modeling can explain why bromination occurs exclusively at the benzylic position, attributing it to the significantly lower activation energy for benzylic C-H abstraction compared to aromatic C-H or other aliphatic C-H bonds. masterorganicchemistry.com

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The distinct reactivity of the bromomethyl and cyano groups enables chemists to utilize 2-(Bromomethyl)-4-chlorobenzonitrile in a stepwise fashion to construct intricate molecular architectures. The benzylic bromide is highly susceptible to nucleophilic substitution, while the nitrile moiety can undergo various transformations, including hydrolysis, reduction, or participation in cycloaddition reactions.

The primary application of this compound in this context is its use as an electrophile in alkylation reactions. The bromomethyl group serves as a handle to introduce the 4-chloro-2-cyanobenzyl moiety onto a variety of nucleophiles. This reaction is fundamental for building molecular complexity. For instance, in a process analogous to the initial steps of synthesizing immunomodulatory drugs like lenalidomide (B1683929), the bromomethyl group can react with amines to form a new carbon-nitrogen bond. preprints.org This reaction pathway is crucial for linking the benzonitrile (B105546) core to other cyclic systems or side chains, leading to a diverse library of substituted benzonitrile derivatives. preprints.org

The ortho-disposed bromomethyl and cyano groups make this compound an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. This proximity allows for the formation of stable five- or six-membered rings, which are core structures in many biologically active molecules.

Isoquinolones: This scaffold is present in numerous natural products and pharmacologically active compounds. organic-chemistry.org A powerful method for synthesizing isoquinolones involves the reaction of 2-(bromomethyl)benzonitriles with ketones. The process typically proceeds via a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction followed by a copper-catalyzed intramolecular cyclization, where the nitrile group is attacked by an enolate intermediate. organic-chemistry.org This methodology provides access to a wide array of substituted isoquinolone derivatives in good yields. organic-chemistry.org

Table 1: Synthesis of Isoquinolone Derivatives from 2-Halobenzonitriles This table illustrates a general method for isoquinolone synthesis, applicable to precursors like this compound.

| Entry | Ketone Substrate | Base | Catalyst | Product Yield | Reference |

|---|---|---|---|---|---|

| 1 | Acetophenone | KOtBu | Cu(OAc)₂ | 82% | organic-chemistry.org |

| 2 | 1-(4-Methoxyphenyl)ethan-1-one | KOtBu | Cu(OAc)₂ | 78% | organic-chemistry.org |

| 3 | 1-(4-Fluorophenyl)ethan-1-one | KOtBu | Cu(OAc)₂ | 71% | organic-chemistry.org |

| 4 | Propiophenone | KOtBu | Cu(OAc)₂ | 34% | organic-chemistry.org |

Isoindolinones: The isoindolinone framework is a privileged structure in medicinal chemistry, found in a wide range of bioactive compounds. researchgate.net Syntheses of isoindolinones often involve the intramolecular cyclization of precursors derived from 2-(bromomethyl)benzonitrile (B57715). For example, the starting material can be converted into an N-substituted-2-(aminomethyl)benzonitrile derivative, which can then undergo cyclization to form the lactam ring of the isoindolinone. researchgate.net Various catalytic methods, including those utilizing palladium, copper, and rhodium, have been developed to facilitate the construction of the isoindolinone skeleton from suitable precursors. organic-chemistry.orgnih.gov

Thienopyrimidoisoindolones: The synthesis of more complex, fused heterocyclic systems such as thienopyrimidoisoindolones relies on multi-step pathways where versatile building blocks are essential. While direct synthesis from this compound is not common, it serves as a precursor to key intermediates like functionalized thienopyridines or thienopyrimidines. nih.govabertay.ac.ukscispace.com These intermediates, containing thiophene (B33073) and pyrimidine (B1678525) rings, can be further elaborated and fused with isoindolinone precursors to construct the final complex scaffold. The synthesis of thienopyridines often involves building a pyridine (B92270) ring onto a pre-formed thiophene, or vice-versa, using cyclization strategies. abertay.ac.uk

Intermediate in Pharmaceutical and Agrochemical Synthesis Pathways

The heterocyclic scaffolds derived from this compound are of significant interest in the pharmaceutical and agrochemical industries due to their frequent occurrence in biologically active molecules.

This compound is a key intermediate for compounds with potential therapeutic applications. The isoindolinone core, readily accessible from this precursor, is found in drugs with anti-inflammatory, antiviral, and anticancer properties. researchgate.net A prominent example is its utility in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. nih.govrsc.org Key intermediates for the PARP inhibitor Olaparib feature a substituted benzyl (B1604629) group attached to a phthalazinone core, a structure synthetically accessible from precursors like this compound. nih.govnih.gov Furthermore, the synthesis of the immunomodulatory drug lenalidomide starts from a structurally analogous compound, methyl 2-(bromomethyl)-3-nitrobenzoate, highlighting the importance of the o-bromomethyl benzoyl moiety in constructing complex APIs. preprints.org

In the field of coordination chemistry, ligands are crucial for controlling the reactivity and properties of metal catalysts. This compound offers two points of functionality for ligand design. The nitrile group (C≡N) is a well-established coordinating group for transition metals, acting as a soft, neutral Lewis base. wikipedia.orgresearchgate.netnih.gov The reactive bromomethyl group allows for the covalent attachment of the entire benzonitrile unit to a larger molecular framework, enabling the creation of sophisticated bidentate or multidentate ligands. chemrxiv.org The incorporation of the electron-withdrawing benzonitrile moiety can be used to fine-tune the electronic properties of the ligand, which in turn influences the stability and catalytic activity of the resulting metal complex. chemrxiv.orgacs.org This design principle has been successfully applied in developing tailored ligands for nickel-catalyzed cross-coupling reactions, where the benzonitrile component helps to stabilize low-valent nickel and promote the desired reductive elimination step. chemrxiv.org

Development of Novel Materials through Derivatization

The derivatization of this compound is not limited to the synthesis of bioactive molecules but also extends to the field of materials science. The creation of extended π-conjugated systems through reactions involving this precursor can lead to novel functional materials with interesting photophysical properties. For example, certain isoindolinone derivatives, which can be synthesized from this starting material, have been shown to exhibit unique mechanochromic and luminogenic properties. These characteristics are valuable for applications in sensors, imaging agents, and organic light-emitting diodes (OLEDs). The ability to construct such functional materials relies on the versatility of building blocks like this compound to form the necessary heterocyclic cores that can be further functionalized to tune their material properties.

Emerging Synthetic Utilities

The strategic placement of three distinct functional groups on the benzene (B151609) ring of this compound provides multiple avenues for chemical modification, making it a valuable tool for medicinal chemists and materials scientists. The presence of the bromomethyl group, in particular, facilitates a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the elaboration of the molecular structure.

Detailed Research Findings

Recent research has begun to unlock the potential of this compound in the synthesis of novel heterocyclic compounds and other complex organic molecules. While specific studies on this exact compound are emerging, the reactivity patterns are well-established through research on analogous structures. The bromomethyl group serves as a potent electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is central to its application in constructing new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in many biologically active compounds.

For instance, in the synthesis of heterocyclic systems, the bromomethyl group can act as a linchpin to form fused ring systems or as a reactive handle to append the benzonitrile scaffold to other cyclic structures. Although detailed reaction data for this compound is not extensively published, its structural similarity to compounds like 2-(bromomethyl)benzonitrile allows for predictions of its synthetic utility. 2-(Bromomethyl)benzonitrile is known to react with 2H-tetrazole in the presence of a base to form tetrazole derivatives and undergoes condensation with homophthalic anhydride (B1165640) to yield indenoisoquinolinones. sigmaaldrich.com These transformations highlight the potential for this compound to participate in similar cyclization and condensation reactions.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions, further expanding the synthetic possibilities. The chlorine substituent on the aromatic ring also offers a site for modification through various cross-coupling reactions, although it is generally less reactive than the bromomethyl group.

The utility of structurally similar compounds in the development of pharmaceuticals and agrochemicals underscores the potential of this compound. evitachem.comsmolecule.com For example, related fluorinated benzonitrile building blocks are key intermediates in the synthesis of drugs for central nervous system disorders and in the creation of advanced materials like polymers and coatings. chemimpex.com

Interactive Data Table: Synthetic Transformations of Related Benzonitrile Derivatives

The following table summarizes reactions of structurally similar bromomethyl benzonitrile derivatives, illustrating the expected reactivity of this compound.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| 2-(Bromomethyl)benzonitrile | 2H-Tetrazole, KOH | Tetrazole derivative | Medicinal Chemistry |

| 2-(Bromomethyl)benzonitrile | Homophthalic anhydride | Indenoisoquinolinone | Organic Synthesis |

| 4-Bromo-2-chlorobenzonitrile | Sodium cyanide | Conversion of methyl to nitrile | Agrochemicals |

| 4-Amino-2-chlorobenzonitrile | NaNO₂, HBr, CuBr | Diazotization and Sandmeyer | Pharmaceuticals |

Future Directions and Research Opportunities

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the bromomethyl group, activated by the adjacent electron-withdrawing nitrile and chloro substituents, makes 2-(bromomethyl)-4-chlorobenzonitrile a prime candidate for exploring novel chemical transformations beyond standard nucleophilic substitutions. Future research should delve into uncharted territories of its chemical behavior.

One promising area is its application in multicomponent reactions (MCRs) . rjeid.combeilstein-journals.org MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. Investigating the participation of this compound in known and novel MCRs could lead to the rapid construction of diverse and complex molecular scaffolds, particularly for the synthesis of heterocyclic compounds. researchgate.netgoogle.comnews-medical.net For instance, its reaction with isocyanides and other partners in Passerini or Ugi-type reactions could yield highly functionalized and structurally unique molecules.

Furthermore, the exploration of its role in photocatalysis and electroorganic synthesis presents exciting opportunities. organic-chemistry.org Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. The carbon-bromine bond in this compound could be susceptible to photoredox-mediated activation, enabling novel cross-coupling reactions or the generation of benzylic radicals for addition to unsaturated systems. Similarly, electrochemical methods could offer green and efficient pathways for its transformation, potentially through reductive or oxidative processes that could be difficult to achieve with conventional reagents. nih.gov

The development of novel cascade or domino reactions initiated by the selective transformation of one of the functional groups is another fertile ground for research. For example, an initial nucleophilic substitution at the bromomethyl position could be designed to trigger a subsequent intramolecular cyclization involving the nitrile group, leading to the efficient synthesis of complex heterocyclic systems.

Development of More Efficient and Sustainable Synthetic Methods

While the synthesis of this compound is established, there is a continuous drive towards more efficient, safer, and environmentally benign production methods. Future research in this area should focus on the principles of green chemistry.

A key target for improvement is the benzylic bromination step . Traditional methods often rely on reagents like N-bromosuccinimide (NBS) and radical initiators in chlorinated solvents, which pose environmental and safety concerns. organic-chemistry.org The development of photochemical flow reactors for benzylic bromination offers a greener alternative by eliminating the need for radical initiators and enabling the use of more benign solvents. researchgate.netresearchgate.net Continuous flow processes also offer enhanced safety, scalability, and process control. organic-chemistry.org Further research could focus on optimizing these flow conditions specifically for the synthesis of this compound, potentially using in-situ generation of the brominating agent to minimize waste. researchgate.netresearchgate.net The use of alternative, more environmentally friendly brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin, in greener solvents like tetrahydrofuran, should also be explored. synplechem.com

Another avenue for sustainable synthesis lies in the exploration of biocatalytic methods . While direct enzymatic bromination at the benzylic position is challenging, biocatalysis could be employed for the synthesis of the precursor, 4-chloro-2-methylbenzonitrile (B1345701), from simpler, renewable feedstocks. uniqsis.comchemrxiv.org Halogenating enzymes, for instance, offer a potential route to introduce the chloro substituent with high regioselectivity under mild conditions. google.com

Furthermore, developing a cyanide-free synthesis of the nitrile group would represent a significant advancement in terms of safety. nih.gov Research into alternative cyanation methods, such as those utilizing less toxic cyanide sources or catalytic approaches that avoid the direct handling of cyanide gas or salts, would be highly valuable.

Advanced Computational Studies for Predictive Synthesis and Mechanism Elucidation

Computational chemistry offers powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its transformations, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure and reactivity of the molecule. nih.gov Such studies can predict the most likely sites for nucleophilic or electrophilic attack, calculate reaction barriers for different transformation pathways, and provide insights into the stability of intermediates and transition states. For instance, DFT could be used to compare the activation energies for different nucleophilic substitution pathways at the benzylic carbon versus potential reactions at the aromatic ring or the nitrile group, thus predicting the chemoselectivity of a given reaction. researchgate.netuniqsis.com

Computational studies can also be invaluable in understanding and predicting the outcomes of more complex reactions. For example, in the context of multicomponent reactions, computational modeling can help to identify the most favorable reaction pathways and predict the structure of the major products. Similarly, for photocatalytic reactions, computational methods can be used to model the excited-state properties of the molecule and potential photocatalysts, aiding in the design of more efficient catalytic systems.

Moreover, predictive synthesis algorithms, which leverage computational chemistry and machine learning, could be applied to explore the vast chemical space accessible from this compound. By inputting the structure of this starting material, these tools could suggest novel and plausible synthetic routes to a wide range of target molecules, accelerating the discovery of new compounds with desired properties.

Integration into Automated Synthesis Platforms

The increasing prevalence of automated synthesis platforms in both academic and industrial research presents a significant opportunity for accelerating the exploration of the chemical space around this compound. rjeid.combeilstein-journals.orgnews-medical.netnih.gov

Flow chemistry is a key enabling technology for automated synthesis. organic-chemistry.org The development of robust and reliable flow-based protocols for the synthesis and derivatization of this compound would allow for the rapid and efficient production of libraries of related compounds. uniqsis.com For example, a flow reactor could be set up to perform a nucleophilic substitution on the bromomethyl group, with the effluent then being directed to a second reactor for a subsequent transformation of the nitrile group. This modular approach would enable the automated synthesis of a diverse range of molecules with minimal manual intervention.

The integration of these automated synthesis platforms with high-throughput screening would create a closed-loop system for accelerated drug discovery and materials development. youtube.com Libraries of compounds synthesized from this compound could be automatically screened for biological activity or material properties, with the results feeding back into the design of the next generation of molecules. This iterative process of automated synthesis and screening has the potential to dramatically reduce the time and cost associated with the discovery of new functional molecules.

Potential for Functional Material Design

The unique combination of functional groups in this compound makes it an attractive building block for the design of novel functional materials. nih.gov

The bromomethyl group provides a convenient handle for polymerization or grafting onto surfaces. For instance, it could be used as an initiator for controlled radical polymerization techniques, leading to the formation of well-defined polymers with pendant chlorobenzonitrile units. These polymers could exhibit interesting electronic or optical properties due to the presence of the polar nitrile and chloro substituents.

Furthermore, the ability of the nitrile group to coordinate with metal ions suggests the potential for using this compound in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. By reacting it with appropriate metal nodes, it may be possible to construct porous materials with tailored properties for applications in gas storage, catalysis, or sensing.

Q & A

Q. How do solvent polarity and catalyst choice affect the efficiency of its reactions in flow chemistry systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.